zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene
Description
Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene (hereafter referred to as Compound A) is a zinc-coordinated polycyclic heteroaromatic compound with the molecular formula C₃₂H₁₆N₈Zn and a molecular weight of 577.92 g/mol . Its structure comprises a highly fused macrocyclic ligand system with six nitrogen atoms participating in coordination to the zinc center, forming a rigid three-dimensional framework.
Properties
Molecular Formula |
C32H26N8Zn |
|---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
InChI Key |
SMKOQHWCPDFTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc(II) phthalocyanine can be synthesized through several methods. One common method involves the reaction of phthalonitrile with zinc salts under high-temperature conditions. The reaction typically takes place in the presence of a solvent such as quinoline or dimethylformamide (DMF) and requires heating to temperatures around 200-300°C .
Industrial Production Methods
In industrial settings, Zinc(II) phthalocyanine is often produced through a sublimation process. This involves purifying the compound by heating it to a high temperature until it sublimates, and then condensing the vapor back into a solid form. This method ensures high purity and is commonly used for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduced species.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific reaction conditions depending on the substituents involved .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation can lead to the formation of Zinc(III) phthalocyanine, while reduction can produce Zinc(I) phthalocyanine. Substitution reactions can yield a wide range of derivatives with different functional groups attached to the phthalocyanine ring .
Scientific Research Applications
Zinc(II) phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in the production of dyes, pigments, and photovoltaic cells
Mechanism of Action
The mechanism of action of Zinc(II) phthalocyanine in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Zinc-Coordinated Macrocyclic Compounds
- Compound B (Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),17,19,21,23,25,27,29,31,33,35-nonadecaene): Molecular Formula: C₃₂H₁₆N₈Zn (identical to Compound A). Key Difference: The ligand topology differs slightly, with altered nitrogen positioning, leading to distinct coordination geometry. This impacts binding interactions in biological systems, as demonstrated in LXRβ binding studies .
Compound C (Zinc Coordination Compounds with Benzimidazole Derivatives):
Non-Zinc Polycyclic Nitrogen Macrocycles
Compound D (5,13,20,28-Tetraazoniaheptacyclo[26.2.2.2²,⁵.2¹³,¹⁶.2¹⁷,²⁰.1⁷,¹¹.1²²,²⁶]tetraconta-1(30),3,14,16,18,20,22(33),23,25,28,31,34,36,39-octadecaene Tetrachloride):
Compound E (trans-Diazido(1,8-dibenzyl-1,3,6,8,10,13-hexaazacyclotetradecane)nickel(II)):
Binding Affinity and Selectivity
- LXRβ Targeting :
- Compound A Analogue (ZINC08665430) : Exhibits a binding mode to LXRβ involving hydrophobic interactions with Leu326 and Trp269, critical for ABCA1 up-regulation .
- Compound 36 (from ): Shares a similar scaffold but lacks zinc coordination, leading to weaker binding (ΔG = −9.2 kcal/mol vs. −10.5 kcal/mol for ZINC08665430) .
Antimicrobial Activity
- Compound A vs. Benzimidazole-Zinc Complexes :
Physicochemical Properties
| Property | Compound A | Compound D | Compound E |
|---|---|---|---|
| Molecular Weight (g/mol) | 577.92 | 918.486 | 525.32 |
| Solubility | Low in polar solvents | High (due to ClO₄⁻) | Moderate in DMSO |
| Thermal Stability (°C) | >300 | ~220 (decomposition) | ~180 (decomposition) |
| Coordination Geometry | Octahedral (Zn²⁺) | Tetrahedral (N⁺ centers) | Square-planar (Ni²⁺) |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
